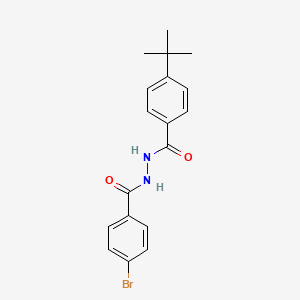![molecular formula C20H12N4O4 B5977103 2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)
2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In We will also discuss its future directions for research.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile is not fully understood. However, it is believed that the compound binds to metal ions, such as copper, through its benzimidazole and furan rings. This binding results in a change in the compound's electronic structure, leading to fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic to cells and does not interfere with cell viability or proliferation.
実験室実験の利点と制限
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile is its selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological samples. However, its limitations include its sensitivity to pH and its potential for interference from other metal ions.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile. One area of research could be the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research could be the investigation of the compound's potential applications in imaging and drug delivery. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on biological systems.
In conclusion, this compound is a promising compound for scientific research. Its selectivity for copper ions and potential applications in imaging and drug delivery make it an attractive tool for researchers. However, further studies are needed to fully understand its mechanism of action and its effects on biological systems.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with 5-(2-hydroxy-5-nitrophenyl)-2-furaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile and potassium carbonate to obtain the final product.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile has been studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for detecting copper ions in biological samples.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4/c21-11-12(20-22-16-3-1-2-4-17(16)23-20)9-14-6-8-19(28-14)15-10-13(24(26)27)5-7-18(15)25/h1-10,25H,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEUOACZTPQECK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5977069.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)



![1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B5977107.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)